molecular formula C11H16ClF2N5 B15112236 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15112236
M. Wt: 291.73 g/mol
InChI Key: QASWOLGHUBBQKH-UHFFFAOYSA-N
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Description

The compound 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine (CAS: 1856053-53-6, Molecular Formula: C₁₃H₁₆ClF₂N₃O, Molecular Weight: 303.74 g/mol) is a bispyrazolic methanamine derivative. Its structure features two pyrazole rings: one substituted with a difluoromethyl group at the 1-position and a methanamine linker at the 3-position, while the other pyrazole carries an ethyl group at the 1-position and a methyl-substituted methanamine at the 5-position .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2-ethylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-17-10(3-5-15-17)8-14-7-9-4-6-18(16-9)11(12)13;/h3-6,11,14H,2,7-8H2,1H3;1H

InChI Key

QASWOLGHUBBQKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves several steps. One common synthetic route starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is then subjected to a series of reactions, including esterification, addition, methylation, and hydrolysis, to yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. For instance, in its antifungal activity, the compound targets the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), inhibiting its function and leading to the death of the fungal cells . The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to the target enzyme.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Target Compound C₁₃H₁₆ClF₂N₃O 303.74 1-(Difluoromethyl)-pyrazole; 1-ethyl-pyrazole; methanamine linker 1856053-53-6
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine C₁₄H₂₁N₅ 259.35 1-Isopropyl-pyrazole; pyrrole ring; methanamine linker 1855950-51-4
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine C₁₂H₁₅N₃O 217.27 3-Methoxyphenyl-pyrazole; methylamine linker 1015846-14-6
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine C₁₂H₁₈ClF₂N₅ 305.76 1-(2,2-Difluoroethyl)-pyrazole; 1,5-dimethyl-pyrazole; methanamine linker 1856100-57-6
4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline C₁₂H₁₅N₃O 218.16 1-Ethyl-pyrazole; methoxy-aniline linker 1260379-34-7

Key Structural Differences and Implications

Fluorine Substitution: The target compound’s difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the 1-isopropyl derivative or the methoxyphenyl-substituted compound . Fluorine’s electron-withdrawing effects may improve binding affinity in hydrophobic pockets of biological targets.

Pyrazole Linker Flexibility :

  • The methanamine bridge in the target compound offers greater conformational flexibility than rigid linkers like the methoxy group in 4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline . This flexibility could optimize interactions with dynamic binding sites.

Physicochemical Properties

  • Molecular Weight : At 303.74 g/mol, the target compound is heavier than simpler analogs (e.g., 217.27 g/mol in ), which may affect pharmacokinetic profiles.

Biological Activity

The compound 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS No. 1856042-76-6
Molecular Formula C12H17F2N5
Molecular Weight 269.29 g/mol
IUPAC Name 1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine
InChI Key HEAMPFFREUCFBM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and functional group modifications. Common reagents include alkyl halides and bases such as sodium hydride, with solvents like dimethylformamide (DMF) used under controlled conditions to optimize yield and purity.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds inhibited the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with growth inhibition percentages of 54.25% and 38.44%, respectively . The selectivity for cancer cells over normal fibroblasts suggests a favorable therapeutic index.

Antifungal Activity

A series of pyrazole derivatives, including those structurally related to the compound , were evaluated for antifungal activity against various phytopathogenic fungi. Notably, one derivative exhibited superior antifungal effects compared to established fungicides like boscalid .

Anti-inflammatory Effects

In addition to anticancer and antifungal activities, certain pyrazole derivatives have shown promise as anti-inflammatory agents. They inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in key biochemical pathways. For example, docking studies have revealed that certain derivatives can form hydrogen bonds with target residues in enzymes involved in metabolic processes .

Case Studies

  • Anticancer Activity : A study involving the combination of pyrazole compounds with doxorubicin showed enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for combination therapies .
  • Antifungal Efficacy : In vitro assays demonstrated that certain pyrazole derivatives significantly inhibited mycelial growth in several fungal species, highlighting their potential as agricultural fungicides .

Q & A

Q. What synthetic strategies are optimal for constructing the dual-pyrazole scaffold in this compound?

The compound’s core structure involves two pyrazole rings with distinct substituents (difluoromethyl and ethyl groups). A multi-step approach is typically employed:

  • Step 1 : Synthesize the 1-(difluoromethyl)pyrazole moiety via cyclocondensation of hydrazine derivatives with difluoromethyl ketones under acidic conditions .
  • Step 2 : Prepare the 1-ethylpyrazole component using alkylation of pyrazole precursors with ethyl iodide, followed by functionalization at the 5-position .
  • Step 3 : Link the two pyrazole units via reductive amination or nucleophilic substitution, ensuring regioselectivity by protecting reactive sites (e.g., using Boc groups for amines) .
    Key challenges include avoiding side reactions (e.g., over-alkylation) and optimizing yields via solvent selection (DMF or THF) and temperature control (0–25°C) .

Q. How should researchers characterize the stereoelectronic effects of the difluoromethyl group?

The difluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and molecular interactions. Methodologies include:

  • Computational Analysis : Density Functional Theory (DFT) to map charge distribution and frontier molecular orbitals .
  • Spectroscopic Validation : Compare 19F^{19}\text{F} NMR shifts with analogous non-fluorinated pyrazoles to assess electronic perturbations .
  • X-ray Crystallography : Resolve bond angles and lengths to quantify steric effects (e.g., C–F···H interactions) .

Q. What are the recommended protocols for purity assessment and stability testing?

  • HPLC-MS : Use reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<1% threshold) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) to identify decomposition points .
  • Long-term Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the methanamine linker .

Advanced Research Questions

Q. How can contradictory bioactivity data from different studies be resolved?

Discrepancies in antimicrobial or anticancer activity often arise from variations in:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hours) .
  • Solubility Factors : Use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to compare degradation rates and identify active metabolites .

Q. What strategies enhance selectivity for target enzymes (e.g., kinases) over off-target proteins?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with cyclopropyl) and measure IC50_{50} shifts .
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets, prioritizing residues with hydrogen-bonding potential (e.g., Lys68 in EGFR) .
  • Kinome Screening : Utilize panels like Eurofins KinaseProfiler™ to assess cross-reactivity across 400+ kinases .

Q. How can researchers address low aqueous solubility in in vivo models?

  • Prodrug Design : Introduce phosphate or acetyl groups at the methanamine nitrogen, which hydrolyze in physiological conditions .
  • Nanoparticle Encapsulation : Formulate with poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 100–200 nm) to improve bioavailability .
  • Co-solvent Systems : Use Cremophor EL or cyclodextrins in PBS (pH 7.4) for intraperitoneal administration .

Data Contradiction Analysis

Q. Conflicting results in cytotoxicity assays: How to determine protocol reliability?

  • Internal Controls : Include reference compounds (e.g., doxorubicin) in every assay batch to validate experimental conditions .
  • Dose-Response Curves : Perform 8-point serial dilutions (1 nM–100 µM) to ensure reproducibility of EC50_{50} values .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare inter-lab variability (p<0.05p < 0.05 threshold) .

Methodological Recommendations

Q. Best practices for regioselective functionalization of the pyrazole rings

  • Directing Groups : Install temporary substituents (e.g., nitro groups) to guide cross-coupling reactions (Suzuki-Miyaura for arylations) .
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyl groups during multi-step syntheses .

Q. Optimizing reaction yields in reductive amination steps

  • Catalyst Screening : Test NaBH3_3CN, NaBH(OAc)3_3, or polymer-supported reagents (e.g., MP-BH3_3) in dichloromethane or methanol .
  • Microwave Assistance : Reduce reaction times (30 min vs. 24 h) and improve yields by 15–20% using controlled microwave irradiation (100°C, 150 W) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.